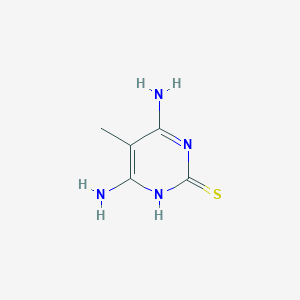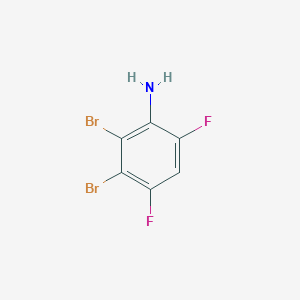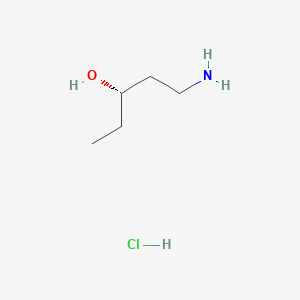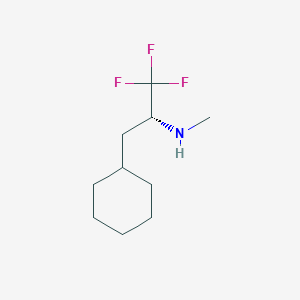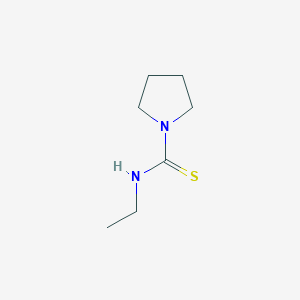
N-Ethylpyrrolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylpyrrolidine-1-carbothioamide: is an organic compound with the molecular formula C₇H₁₄N₂S It belongs to the class of heterocyclic compounds, specifically those containing a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylpyrrolidine-1-carbothioamide typically involves the reaction of pyrrolidine with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyrrolidine+Ethyl isothiocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylpyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield this compound sulfoxide, while reduction with lithium aluminum hydride may produce N-ethylpyrrolidine.
Applications De Recherche Scientifique
N-Ethylpyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-Ethylpyrrolidine-1-carbothioamide exerts its effects involves interactions with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
N-Ethylpyrrolidine-1-carbothioamide can be compared with other similar compounds, such as:
N-Methylpyrrolidine-1-carbothioamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylpyrrolidine-1-carbothioamide: Contains a propyl group, leading to different chemical properties and reactivity.
N-Ethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Formule moléculaire |
C7H14N2S |
|---|---|
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
N-ethylpyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C7H14N2S/c1-2-8-7(10)9-5-3-4-6-9/h2-6H2,1H3,(H,8,10) |
Clé InChI |
JGGCRUANSZCQMT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
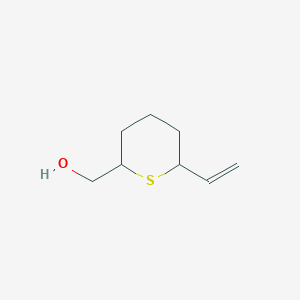
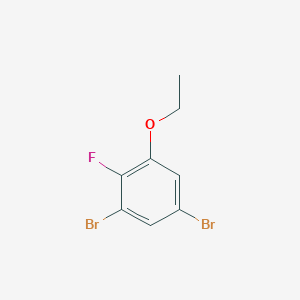
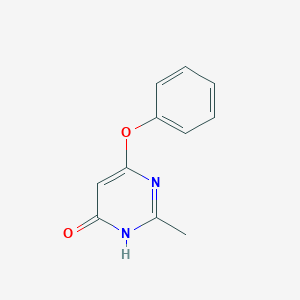

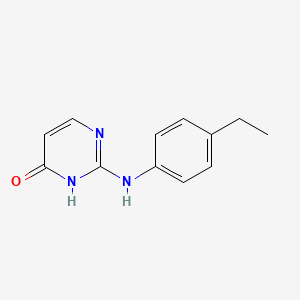
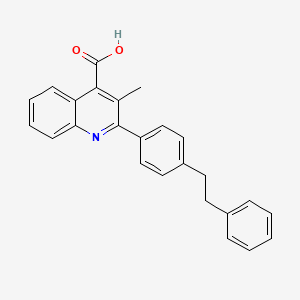

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
